

Technical Guide: Chloramultilide C – Properties, Isolation, and Bioactivity[1]

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Compound of Interest

Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682

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Executive Summary

Chloramultilide C (CAS: 1000995-48-1), also identified in literature as Henriol A, is a complex lindenane sesquiterpenoid dimer isolated primarily from the genus *Chloranthus* (family Chloranthaceae). Unlike simple sesquiterpenes, this compound represents a chemically distinct class of "disesquiterpenoids" characterized by a high degree of oxygenation and a unique macrocyclic ester linkage between two lindenane monomeric units.

This guide provides a comprehensive technical analysis of **Chloramultilide C**, focusing on its physicochemical properties, isolation protocols from *Chloranthus spicatus* and *Chloranthus elatior*, and its emerging pharmacological profile as a potassium channel modulator and antifungal agent.

Chemical Identity & Physicochemical Properties[2] [3][4]

Chloramultilide C belongs to the SD-IIb class of lindenane dimers.[1][2] Its structure features a rigid tetracyclic core decorated with multiple ester functionalities, contributing to its relatively high molecular weight and specific solubility profile.

Table 1: Physicochemical Specifications

Property	Specification
Common Name	Chloramultilide C (Synonym: Henriol A)
CAS Number	1000995-48-1
Chemical Formula	C ₃₉ H ₄₂ O ₁₄
Molecular Weight	~734.74 g/mol
Class	Lindenane Sesquiterpenoid Dimer (Disesquiterpenoid)
Physical State	White amorphous powder
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ , DMSO, Ethyl Acetate; Insoluble in water
UV Absorption	(MeOH): ~220–240 nm (characteristic of -unsaturated esters)
Stereochemistry	Contains multiple chiral centers; typically isolated as a single enantiomer from plant sources. ^{[2][3][4][5]}

Biosynthetic Origin & Structural Features

Chloramultilide C is a secondary metabolite exclusively found in the Chloranthaceae family. Biogenetically, it is derived from the dimerization of two lindenane-type sesquiterpene monomers.

- **Monomer Unit:** The fundamental building block is often related to chloranthalactone or shizukanolide.
- **Dimerization:** The two units are linked via an esterification process or a [4+2] cycloaddition-like mechanism involving a macrocyclic tris-lactone ring.
- **Key Structural Motif:** The presence of a 4-hydroxy substitution and specific ester side chains (e.g., fumarate or modified angelate groups) distinguishes **Chloramultilide C** from its

congeners (Chloramultilides A, B, D).

Experimental Protocol: Isolation & Purification

The following protocol is synthesized from established methodologies for extracting lindenane dimers from *Chloranthus* species. This workflow prioritizes yield and purity suitable for structural elucidation (NMR/MS) and bioassays.

Phase 1: Extraction

- **Material Prep:** Air-dry whole plants or roots of *Chloranthus spicatus* or *C. elatior*. Grind to a coarse powder (mesh size 40–60).
- **Maceration:** Extract 1.0 kg of powder with 95% Ethanol (EtOH) or Methanol (MeOH) (3 x 5L) at room temperature for 72 hours.
- **Concentration:** Filter the supernatant and concentrate under reduced pressure (Rotary Evaporator, <45°C) to yield a crude gum.

Phase 2: Liquid-Liquid Partition

- Suspend the crude extract in deionized water (1L).
- Partition successively with:
 - Petroleum Ether (to remove fats/waxes).
 - Ethyl Acetate (EtOAc) (Target fraction).
 - n-Butanol (to remove highly polar glycosides).
- Collect the EtOAc fraction and evaporate to dryness. This fraction contains the sesquiterpenoid dimers.^{[1][6]}

Phase 3: Chromatographic Fractionation

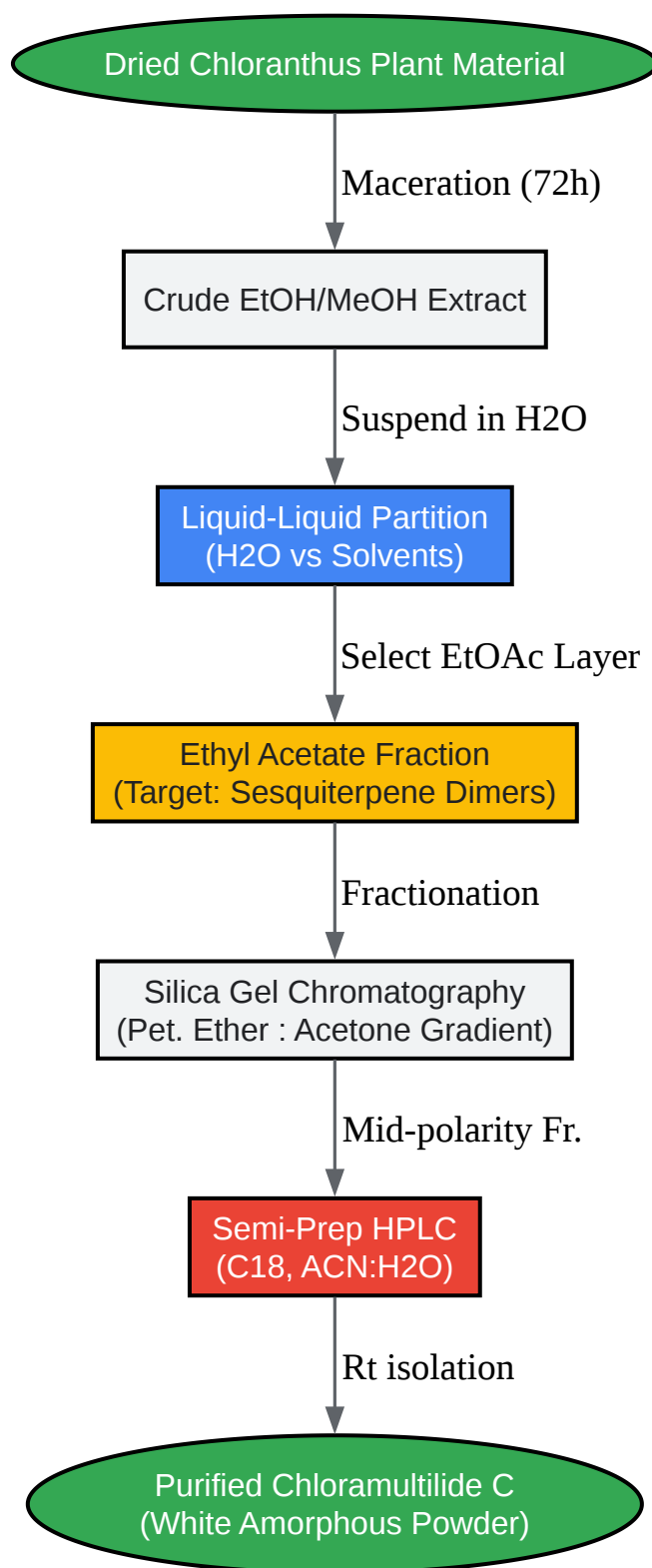
- **Stationary Phase:** Silica gel (200–300 mesh).
- **Mobile Phase:** Gradient elution using Petroleum Ether : Acetone (from 10:1 to 1:1 v/v).

- TLC Monitoring: Check fractions using TLC plates stained with Vanillin-H₂SO₄ (heating required). **Chloramultilide C** typically appears as a distinct spot in mid-polarity fractions.

Phase 4: Final Purification (HPLC)

- Instrument: Semi-preparative HPLC (C18 Reverse Phase Column, 5µm, 10 x 250 mm).
- Solvent System: Isocratic or Gradient Acetonitrile (ACN) : Water (e.g., 65% ACN isocratic).
- Detection: UV at 210 nm or 230 nm.
- Collection: Collect the peak corresponding to **Chloramultilide C** (retention time must be calibrated with standards or determined via LC-MS).

Visualization: Isolation Workflow



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Figure 1: Step-by-step isolation workflow for **Chloramultilide C** from plant biomass.

Mechanism of Action & Bioactivity[5]

Chloramultilide C exhibits a dual bioactivity profile, acting as both an antimicrobial agent and a modulator of specific mammalian protein targets.

Potassium Channel Modulation (Anxiolytic Potential)

Recent *in silico* and *in vivo* studies on *Chloranthus* extracts have identified **Chloramultilide C** as a high-affinity ligand for potassium channels.

- Target: Potassium Channel Protein (e.g., PDB ID: 4UUJ).
- Binding Affinity: Molecular docking studies report a binding energy of approximately -8.8 kcal/mol.[7][8]
- Mechanism: The bulky lindenane dimer structure fits into the channel pore or allosteric site, potentially stabilizing the channel in a closed or open state (depending on specific subtype modulation). This activity correlates with the sedative and anxiolytic effects observed in traditional uses of the plant.

Antifungal Activity[1]

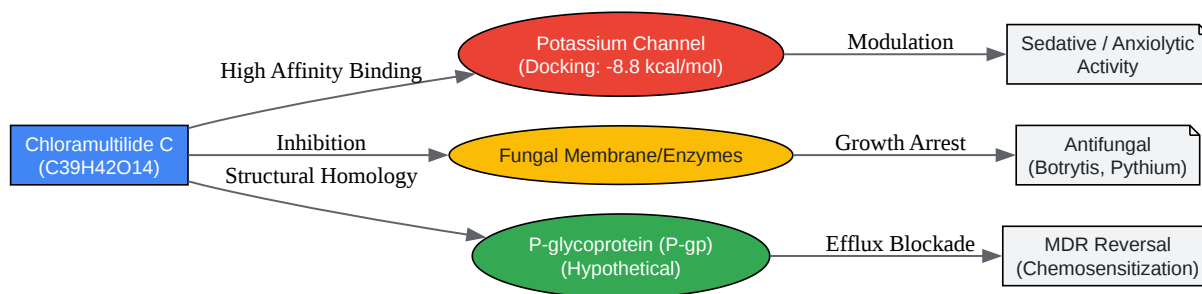
- Spectrum: Active against phytopathogenic fungi such as *Botrytis cinerea* and *Pythium ultimum*. [2]
- Potency: Moderate inhibitory activity (MIC values typically in the M range).
- Mechanism: While the exact fungal target is undefined, lindenane dimers often disrupt cell membrane integrity or interfere with fungal mitochondrial respiration due to their lipophilic nature and Michael-acceptor moieties (-unsaturated lactones).

Multidrug Resistance (MDR) Reversal

- Context: Related lindenane dimers (e.g., shizukaol B) are potent P-glycoprotein (P-gp) inhibitors.

- Hypothesis: **Chloramultilide C**, sharing the core scaffold, is a candidate for MDR reversal research in cancer therapy, potentially sensitizing drug-resistant cells to chemotherapy.

Visualization: Bioactivity Network



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Figure 2: Pharmacological interaction network showing validated and hypothetical targets.

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